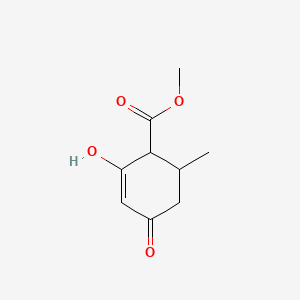![molecular formula C4H6N4O2S B1598336 [(1-甲基-1H-四唑-5-基)硫]乙酸 CAS No. 55862-52-7](/img/structure/B1598336.png)
[(1-甲基-1H-四唑-5-基)硫]乙酸
描述
[(1-Methyl-1H-tetrazol-5-yl)thio]acetic acid is a compound with a molecular formula of C4H6N4O2S and a molecular weight of 174.18 g/mol . It is a derivative of tetrazole, a five-membered ring containing four nitrogen atoms and one carbon atom. Tetrazoles are known for their diverse biological activities and applications in medicinal chemistry .
科学研究应用
[(1-Methyl-1H-tetrazol-5-yl)thio]acetic acid has a wide range of scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antibacterial and antifungal properties.
Medicine: Investigated for its potential use in drug development, particularly as a bioisostere for carboxylic acids.
Industry: Utilized in the development of new materials and as a ligand in coordination chemistry .
作用机制
Target of Action
Tetrazoles, the core structure of this compound, are often used as metabolism-resistant isosteric replacements for carboxylic acids in medicinal chemistry . This suggests that the compound may interact with a variety of biological targets, particularly those that typically interact with carboxylic acids.
Mode of Action
Tetrazoles are known to mimic the electrostatic potentials of carboxylic acids, which could account for their ability to interact with biological targets in a similar manner .
Biochemical Pathways
Given the structural similarity to carboxylic acids, it is plausible that this compound could influence a variety of biochemical pathways that involve carboxylic acid interactions .
Pharmacokinetics
Tetrazoles are known to be more metabolically stable than carboxylic acids, which could potentially enhance the bioavailability of this compound .
Result of Action
Given its structural similarity to carboxylic acids, it is plausible that this compound could exert similar effects on a molecular and cellular level .
Action Environment
It is known that the lipophilicity of tetrazoles can increase membrane permeability, which could potentially be influenced by environmental factors .
生化分析
Biochemical Properties
The tetrazole ring in [(1-Methyl-1h-tetrazol-5-yl)thio]acetic acid is considered a biomimic of the carboxylic acid functional group . This property allows it to interact with various enzymes, proteins, and other biomolecules. Specific interactions with enzymes or proteins have not been reported in the literature.
Cellular Effects
Given its structural similarity to carboxylic acids, it may influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It may exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Metabolic Pathways
Tetrazolic acids, such as [(1-Methyl-1h-tetrazol-5-yl)thio]acetic acid, have been shown to form β-glucuronides, a metabolic fate that often befalls aliphatic carboxylic acids
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of [(1-Methyl-1H-tetrazol-5-yl)thio]acetic acid typically involves the reaction of 1-methyl-1H-tetrazole with a suitable thiolating agent. One common method is the reaction of 1-methyl-1H-tetrazole with methyl iodide to form 1-methyl-5H-tetrazole, which is then reacted with a thiolating agent such as sodium hydrosulfide to yield [(1-Methyl-1H-tetrazol-5-yl)thio]acetic acid .
Industrial Production Methods
Industrial production methods for [(1-Methyl-1H-tetrazol-5-yl)thio]acetic acid often involve large-scale synthesis using similar reaction conditions as described above. The process may include steps such as purification and crystallization to obtain the final product with high purity .
化学反应分析
Types of Reactions
[(1-Methyl-1H-tetrazol-5-yl)thio]acetic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound to its corresponding thiol.
Substitution: The compound can undergo nucleophilic substitution reactions, where the thiol group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides are commonly used in substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Corresponding thiol derivatives.
Substitution: Various substituted acetic acid derivatives.
相似化合物的比较
Similar Compounds
1-Methyl-1H-tetrazole: A precursor in the synthesis of [(1-Methyl-1H-tetrazol-5-yl)thio]acetic acid.
5-Methyl-1H-tetrazole: Another tetrazole derivative with similar chemical properties.
1-Phenyl-5-methyltetrazole: A tetrazole derivative with different substituents, leading to different biological activities .
Uniqueness
[(1-Methyl-1H-tetrazol-5-yl)thio]acetic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
属性
IUPAC Name |
2-(1-methyltetrazol-5-yl)sulfanylacetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H6N4O2S/c1-8-4(5-6-7-8)11-2-3(9)10/h2H2,1H3,(H,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SAKPCQKTTXWGQA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=NN=N1)SCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H6N4O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60390075 | |
| Record name | [(1-methyl-1h-tetrazol-5-yl)thio]acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60390075 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
174.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
55862-52-7 | |
| Record name | [(1-methyl-1h-tetrazol-5-yl)thio]acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60390075 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


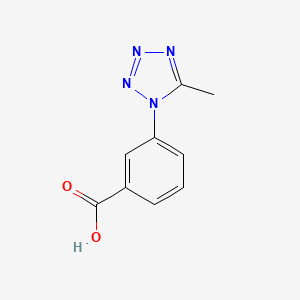
![3-(Pyridin-2-yl)-3,9-diazaspiro[5.5]undecane](/img/structure/B1598254.png)
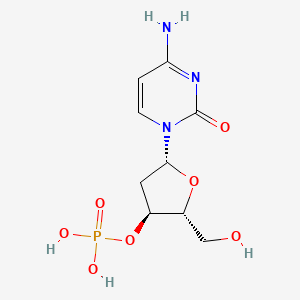
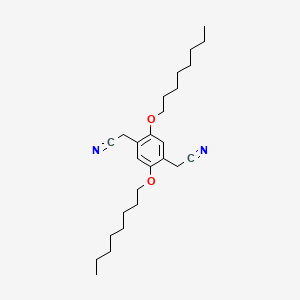

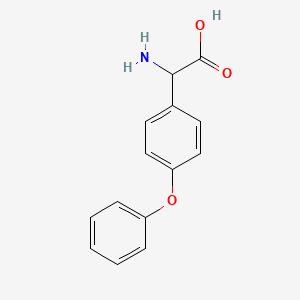
![2-methyl-N-[2-oxo-4-(trifluoromethyl)chromen-7-yl]prop-2-enamide](/img/structure/B1598261.png)
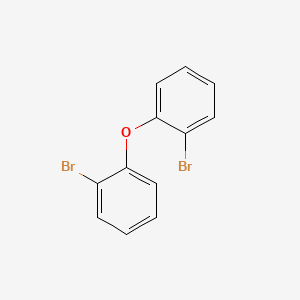
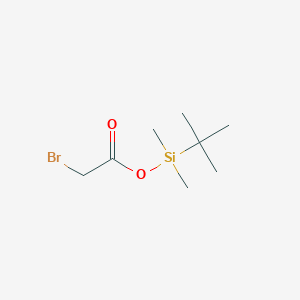
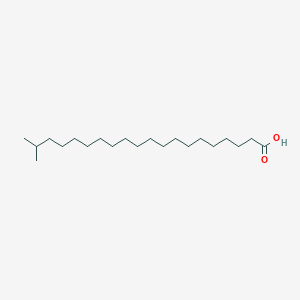
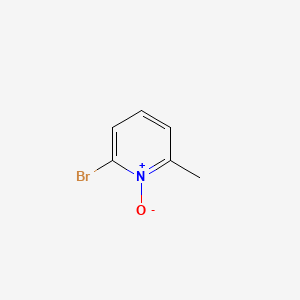
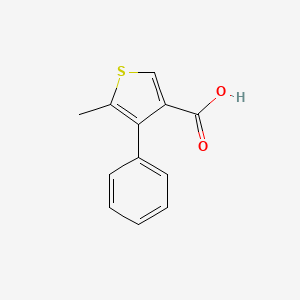
![5-Chloro-2-[(3-methoxybenzyl)oxy]benzaldehyde](/img/structure/B1598274.png)
